Amino-O-tolyl-acetic acid methyl ester hydrochloride chemical properties.
Amino-O-tolyl-acetic acid methyl ester hydrochloride chemical properties.
An In-Depth Technical Guide to Amino-O-tolyl-acetic acid methyl ester hydrochloride
This guide provides a comprehensive technical overview of Amino-O-tolyl-acetic acid methyl ester hydrochloride, a key intermediate in pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, analysis, and applications of this compound, grounding technical data with practical, field-proven insights.
Executive Summary: Unveiling a Versatile Chemical Intermediate
Amino-O-tolyl-acetic acid methyl ester hydrochloride (AOTAA HCl) is an amino acid derivative whose unique structural features—a sterically influenced ortho-tolyl group and a reactive methyl ester—make it a valuable building block in medicinal chemistry and organic synthesis.[1] Its hydrochloride salt form enhances stability, making it suitable for storage and handling.[2] This guide will explore the fundamental chemical properties, optimized synthesis protocols, analytical characterization methods, and key applications of AOTAA HCl, with a focus on its emerging roles in neuroimaging and enzyme inhibition.
Chemical Identity and Physicochemical Profile
A precise understanding of a compound's identity and physical properties is the foundation of all subsequent research and development.
2.1 Chemical Structure and Identifiers
The structure of AOTAA HCl features a chiral center at the alpha-carbon, an aromatic tolyl ring, an amino group protonated as an ammonium chloride salt, and a methyl ester.
Caption: Chemical Structure of Amino-O-tolyl-acetic acid methyl ester hydrochloride.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 191401-35-1 | [1] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [1] |
| Molecular Weight | 215.67 g/mol | [1] |
| IUPAC Name | methyl 2-amino-2-(2-methylphenyl)acetate;hydrochloride | [1] |
| Appearance | White to off-white solid | [3] |
| SMILES | CC1=CC=CC=C1C(C(=O)OC)N.Cl | [1] |
| InChI Key | IKDHYWCEIUBSOM-UHFFFAOYSA-N | [1] |
| Storage Temperature | 2-8°C |[3] |
Synthesis and Purification: A Modern Approach
Amino acid methyl esters are crucial intermediates, but their synthesis can be hampered by harsh conditions or tedious multi-step procedures involving protection and deprotection.[4] A highly efficient and mild one-step method utilizing trimethylchlorosilane (TMSCl) in methanol has proven superior for producing amino acid methyl ester hydrochlorides in high yields.[2][5]
3.1 Causality Behind the TMSCl/Methanol System
This synthetic choice is deliberate. Traditional methods using thionyl chloride or gaseous HCl are effective but pose significant safety and handling challenges.[4] The TMSCl/methanol system offers a safer, more convenient alternative that operates at room temperature.[4][5]
-
Mechanism of Action: TMSCl reacts with methanol in situ to generate anhydrous HCl. This freshly generated HCl acts as a catalyst for the esterification of the carboxylic acid. Simultaneously, it protonates the amino group, forming the stable hydrochloride salt and preventing undesired side reactions like self-polymerization. This dual function in a single pot enhances efficiency.
-
Self-Validation: The reaction's endpoint is easily monitored by Thin-Layer Chromatography (TLC). The final product, the hydrochloride salt, often crystallizes directly from the reaction mixture upon concentration, simplifying purification and serving as an internal validation of reaction completion and success.
Caption: High-level workflow for the synthesis of AOTAA HCl.
3.2 Step-by-Step Synthesis Protocol
This protocol is adapted from the general procedure for amino acid esterification.[4]
-
Preparation: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stirrer, add Amino-o-tolyl-acetic acid (0.1 mol).
-
Reagent Addition: In a fume hood, slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the flask while stirring.
-
Reaction Initiation: Add anhydrous methanol (100 mL). The mixture may be a suspension initially but should become a clear solution as the reaction progresses.
-
Reaction: Seal the flask and stir the solution at room temperature (approx. 25°C).[2]
-
Monitoring: Monitor the reaction's completion by TLC, typically over 12-15 hours.[2] The starting material (amino acid) will have a low Rf, while the ester product will be higher.
-
Isolation: Once the reaction is complete, concentrate the mixture using a rotary evaporator. The product, Amino-O-tolyl-acetic acid methyl ester hydrochloride, will typically be obtained as a solid residue.[4]
-
Purification: The crude product can be further purified by washing with a non-polar solvent like diethyl ether to remove any non-polar impurities, followed by drying under vacuum.
Analytical Characterization
Confirming the identity, purity, and structure of the synthesized compound is critical.
4.1 Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR):
-
¹H-NMR: Expected signals would include a singlet for the tolyl methyl group (~2.3 ppm), multiplets for the aromatic protons (7.0-7.5 ppm), a singlet for the ester methyl group (~3.7 ppm), a singlet for the alpha-proton, and a broad signal for the ammonium protons.
-
¹³C-NMR: Key signals would correspond to the methyl carbons, the aromatic carbons, the alpha-carbon, and the carbonyl carbon of the ester (~170 ppm).
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak for the molecular ion (M+H)⁺ corresponding to the free base form of the compound.[4]
-
Infrared (IR) Spectroscopy: Characteristic peaks would include a strong C=O stretch for the ester group (~1740 cm⁻¹), C-O stretches, and broad N-H stretches for the ammonium salt.
4.2 Chromatographic Purity Assessment
Amino acid esters lack a strong UV chromophore, making standard HPLC-UV analysis challenging.[6]
Protocol: Purity Analysis via HPLC with Derivatization
This protocol leverages pre-column derivatization, a standard and reliable method for amino acid analysis.[7]
-
Rationale: To enable sensitive detection by UV or fluorescence, the primary amino group of AOTAA is derivatized. A common and robust method uses o-phthalaldehyde (OPA) for primary amines.[7]
-
Sample Preparation: Prepare a standard solution of AOTAA HCl in a suitable diluent (e.g., 0.1 M HCl).
-
Automated Derivatization:
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., Agilent Zorbax Eclipse-AAA).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium phosphate) and an organic solvent (e.g., acetonitrile/methanol).
-
Detection: Fluorescence detector (preferred for sensitivity) or UV detector.
-
Injection: Immediately inject the derivatized sample onto the column.
-
-
Data Analysis: Quantify the area of the derivatized AOTAA peak to determine purity against a reference standard. The method's self-validation comes from the stable and predictable retention time and the high reproducibility afforded by automated derivatization.[7]
Applications in Drug Development and Research
The unique structure of AOTAA HCl makes it a valuable precursor and intermediate in several advanced research areas.
5.1 Precursor for PET Radioligands
AOTAA HCl is a documented precursor for synthesizing radioligands used in Positron Emission Tomography (PET) imaging.[1] Specifically, it has been used to develop ligands for the dopamine transporter (DAT), a protein critical for studying dopamine signaling in the brain.[1]
-
Significance: PET imaging allows for the non-invasive study of neurochemical pathways in vivo. By creating radiolabeled molecules that bind to specific targets like DAT, researchers can visualize and quantify transporter density, which is implicated in conditions like Parkinson's disease and ADHD. The o-tolyl group can influence the binding affinity and selectivity of the final ligand.
Caption: Role of AOTAA HCl as a precursor in radioligand development.
5.2 Potential as an Enzyme Inhibitor
Research has identified AOTAA HCl as a moderate inhibitor of indoleamine 2,3-dioxygenase (IDO).[1]
-
Mechanism Insight: IDO is an enzyme that catabolizes the essential amino acid tryptophan. In many cancers, IDO is overexpressed, leading to a depletion of tryptophan and the production of metabolites that suppress the immune system's ability to fight tumor cells.
-
Therapeutic Relevance: Inhibiting IDO is a major strategy in immuno-oncology. The structural similarity of AOTAA HCl to tryptophan allows it to compete for the enzyme's active site. Its demonstrated activity makes it a valuable lead compound for developing more potent and selective IDO inhibitors.[1]
5.3 Chelation and Blood-Brain Barrier Permeability
-
Chelation: The aromatic amino acid structure is effective for chelating positron-emitting radiometals like gallium-68 and copper-64, forming stable complexes suitable for in vivo imaging.[1]
-
Blood-Brain Barrier (BBB): The methyl ester functionality reduces the compound's polarity and masks the zwitterionic character typical of amino acids. This modification increases lipophilicity, which is a key factor for enhancing permeability across the BBB, a critical requirement for neuroimaging agents.[1]
Safety, Handling, and Storage
Proper handling is essential for laboratory safety and maintaining compound integrity.
-
Hazard Profile: While specific data for the hydrochloride salt is limited, the parent amino acid is classified as harmful if swallowed, and causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[8][9]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1] Avoid contact with skin, eyes, and clothing.[9][10][11] Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place.[9] Recommended storage is at 2-8°C to ensure long-term stability.[3]
Conclusion
Amino-O-tolyl-acetic acid methyl ester hydrochloride is more than a simple chemical intermediate; it is a versatile tool for scientific innovation. Its streamlined synthesis, coupled with its unique structural properties, provides a robust platform for developing advanced pharmaceuticals and research agents. From its role as a precursor in cutting-edge neuroimaging to its potential as a lead compound in cancer immunotherapy, AOTAA HCl demonstrates significant utility for professionals in drug discovery and development.
References
- Google Patents. (2013). CN103224437A - Amino acid methyl ester hydrochloride preparation.
-
Kadasi, V., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. Retrieved from [Link]
-
ResearchGate. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]
-
PubChem. (n.d.). (((2-Aminoethyl)thio)acetic acid, methyl ester, hydrochloride | C5H12ClNO2S. Retrieved from [Link]
-
Carl ROTH. (2021). Safety Data Sheet: Acetic acid methyl ester. Retrieved from [https://www.carlroth.com/medias/SDB-5187-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDE5MjF8YXBwbGljYXRpb24vcGRmfGg3ZC9oN2EvOTM4NDkwODc0MDY MzgucGRmfDI5YjQzY2JjY2U4YWU1YjM5ZDRkZTY3YjM0YjM5ZDU5Y2E3N2I0Y2YxM2Y2YjM4YjY3ZGRiYjE3Y2M3YjQ2YjE]([Link] MzgucGRmfDI5YjQzY2JjY2U4YWU1YjM5ZDRkZTY3YjM0YjM5ZDU5Y2E3N2I0Y2YxM2Y2YjM4YjY3ZGRiYjE3Y2M3YjQ2YjE)
-
Carl ROTH. (2024). Safety Data Sheet: Acetic acid methyl ester. Retrieved from [https://www.carlroth.com/medias/SDB-3730-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDE5MjF8YXBwbGljYXRpb24vcGRmfGg3ZC9oN2EvOTM4NDkwODc0MDY MzgucGRmfDI5YjQzY2JjY2U4YWU1YjM5ZDRkZTY3YjM0YjM5ZDU5Y2E3N2I0Y2YxM2Y2YjM4YjY3ZGRiYjE3Y2M3YjQ2YjE]([Link] MzgucGRmfDI5YjQzY2JjY2U4YWU1YjM5ZDRkZTY3YjM0YjM5ZDU5Y2E3N2I0Y2YxM2Y2YjM4YjY3ZGRiYjE3Y2M3YjQ2YjE)
-
Grozav, M., et al. (n.d.). SYNTHESIS OF (AMINOIMINOMETHYL)THIOACETIC ACID AND SOME OF ITS ESTERS. Retrieved from [Link]
-
Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]
-
ResearchGate. (2015). How to quantify L-Serine Methl ester (Amino acid Methyl ester) by RPHPLC, Can anyone suggest a good method? Retrieved from [Link]
Sources
- 1. Buy Amino-O-tolyl-acetic acid methyl ester hydrochloride | 191401-35-1 [smolecule.com]
- 2. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 3. AMINO-O-TOLYL-ACETIC ACID CAS#: 129592-98-9 [m.chemicalbook.com]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. AMINO-O-TOLYL-ACETIC ACID | 129592-98-9 [amp.chemicalbook.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. carlroth.com [carlroth.com]
- 11. carlroth.com:443 [carlroth.com:443]
